3,4-Dibromo-1h-pyrrole-2,5-dione

Übersicht

Beschreibung

3,4-dibromopyrrole-2,5-dione is a nitrogen mustard.

3,4-Dibromo-1h-pyrrole-2,5-dione is a natural product found in Pseudoalteromonas piscicida with data available.

Biologische Aktivität

3,4-Dibromo-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

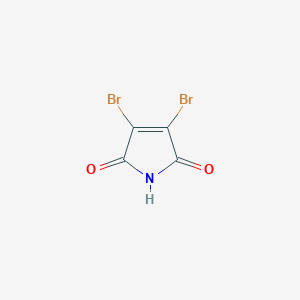

This compound features a pyrrole ring with two bromine substituents and a carbonyl group. Its molecular formula is C₄H₂Br₂N₂O₂, and it has a molecular weight of 248.87 g/mol. The presence of bromine atoms enhances its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Protein Interaction : The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activities. This mechanism is crucial in pathways involving signal transduction and metabolic processes.

- Antimicrobial Activity : Research indicates that derivatives of pyrrole-2,5-dione exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor effects. For instance:

- In vitro Studies : It has been reported to inhibit the growth of various cancer cell lines. A derivative demonstrated growth inhibition against colon cancer cell lines (GI50 approximately ) which suggests its potential as an anticancer agent .

- In vivo Studies : Further investigations revealed that this compound could suppress tumor growth in animal models of chemically induced colon cancer .

Anti-inflammatory Activity

This compound derivatives have shown promise in reducing inflammation:

- Cytokine Production : Certain derivatives significantly inhibited pro-inflammatory cytokine production in stimulated cultures of peripheral blood mononuclear cells (PBMCs), indicating their potential as anti-inflammatory agents .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antifungal Activity : The compound has been noted for its antifungal properties, which may be attributed to its structural features that allow interaction with fungal cell membranes .

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic effects by mitigating oxidative stress in cells .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study focused on the synthesis and evaluation of various pyrrole derivatives highlighted the importance of substituent groups on biological activity. The presence of bromine atoms was found to enhance the interaction with ATP-binding domains in growth factor receptors .

- Another research effort demonstrated the ability of these compounds to intercalate into lipid bilayers, suggesting a mechanism for their antimicrobial action through membrane disruption .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

DBPD exhibits significant pharmacological properties, making it a candidate for drug development:

- Antimicrobial Activity: Research indicates that derivatives of DBPD demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties: Studies show that DBPD derivatives can inhibit pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases .

Material Science

DBPD is used in the development of advanced materials:

- Organic Photovoltaics (OPVs): DBPD-based compounds are explored as donor materials in OPVs due to their favorable electronic properties . The incorporation of DBPD into photovoltaic cells enhances charge transport and efficiency.

| Application | Description |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anti-inflammatory | Inhibits cytokine production |

| Organic Photovoltaics | Enhances charge transport in solar cells |

Biochemical Research

DBPD serves as a biochemical reagent:

- Protein Modification: Its ability to form covalent bonds with nucleophilic sites on proteins allows for the study of enzyme mechanisms and protein interactions . This property is crucial for understanding cellular processes and developing targeted therapies.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various DBPD derivatives assessed their effectiveness against pathogens like Pseudomonas aeruginosa. Results showed a significant reduction in bacterial proliferation, highlighting its potential as an antimicrobial agent .

Case Study 2: Photovoltaic Performance

Research on DBPD-based small molecules demonstrated enhanced performance in organic solar cells. These compounds exhibited improved light absorption and charge carrier mobility compared to traditional materials, leading to higher energy conversion efficiencies .

Eigenschaften

IUPAC Name |

3,4-dibromopyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKSKRPHKQWJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149942 | |

| Record name | Maleimide, dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-10-7 | |

| Record name | 3,4-Dibromo-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromomaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleimide, dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromomaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CQ5P92W3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of the synthesized 4'-aminochalcone-based dibromomaleimides?

A1: These compounds feature a central 3,4-dibromo-1H-pyrrole-2,5-dione (dibromomaleimide) ring system. A crucial structural element is the 4'-aminochalcone moiety, connected to the dibromomaleimide ring through an amide linkage. This chalcone moiety consists of an aryl group linked to the dibromomaleimide via an α,β-unsaturated carbonyl system.

Q2: How were these 4'-aminochalcone-based dibromomaleimides synthesized?

A2: Researchers employed a multi-step synthetic approach starting with maleic anhydride and p-aminoacetophenone. While the specific details of each step are not provided in the abstracts, this approach suggests a combination of condensation, bromination, and amide coupling reactions to achieve the final structures.

Q3: What analytical techniques were used to confirm the structures of the synthesized compounds?

A3: The synthesized 4'-aminochalcone-based dibromomaleimides were characterized using a combination of spectroscopic and analytical methods. These include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C NMR), and elemental analysis. These techniques provided complementary information about the functional groups, connectivity, and elemental composition of the molecules, confirming their successful synthesis.

Q4: What preliminary biological activities have been investigated for these compounds?

A4: The synthesized 4'-aminochalcone-based dibromomaleimides were screened for their antifungal and antibacterial properties. The minimum inhibitory concentration (MIC) was determined, providing insights into their potential as antimicrobial agents. The presence of both dibromomaleimide and chalcone moieties within these compounds, both known for their individual biological activities, makes them particularly interesting for further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.